molecular formula C15H13NO2S2 B2535584 4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one CAS No. 190912-36-8

4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one

Cat. No. B2535584
CAS RN: 190912-36-8
M. Wt: 303.39
InChI Key: VPMYHAGEJLXSRK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds, which contain atoms of at least two different elements as members of its rings . It seems to contain thieno, thiazocino, and isoindol substructures, which are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The presence of the hydroxy group (-OH) could make it capable of forming hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the hydroxy group could make it reactive with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Antidiabetic Properties

The compound’s structure suggests potential antidiabetic activity. Researchers have synthesized 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides (1a–e) and their zinc(II) complexes (10a–e) from N-tritylated acrylamide. These complexes exhibit aldose reductase (AR) inhibitory activity, which is crucial for managing diabetes. Notably, some of the synthesized complexes demonstrate higher in vitro insulin-mimetic activity than ZnSO4, a positive control .

Heteroaryl-Fused Indole Ring Systems

The compound’s unique structure may enable the synthesis of novel heteroaryl-fused indole ring systems. Researchers have developed efficient approaches to access various derivatives, including:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many heterocyclic compounds are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological activity of many heterocyclic compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

8-hydroxy-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-12-8-20-15-10-4-2-1-3-9(10)14(18)16(15)7-13-11(12)5-6-19-13/h1-6,12,15,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMYHAGEJLXSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN3C(S1)C4=CC=CC=C4C3=O)SC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one

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